molecular formula C16H12ClFN2 B11838918 2-Chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11838918
M. Wt: 286.73 g/mol
InChI Key: ZCFQVVMCYXFCQE-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, fluoro, and cyano groups. These substitutions confer distinct chemical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-chloro-4-fluoroacetophenone, thiourea, and bromine in dry ethanol can yield intermediate compounds that are further processed to obtain the target molecule .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .

Scientific Research Applications

2-Chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its tetrahydroquinoline core, which provides a distinct framework for chemical modifications.

Properties

Molecular Formula

C16H12ClFN2

Molecular Weight

286.73 g/mol

IUPAC Name

2-chloro-4-(4-fluorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C16H12ClFN2/c17-16-13(9-19)15(10-5-7-11(18)8-6-10)12-3-1-2-4-14(12)20-16/h5-8H,1-4H2

InChI Key

ZCFQVVMCYXFCQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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